CD2314

Description

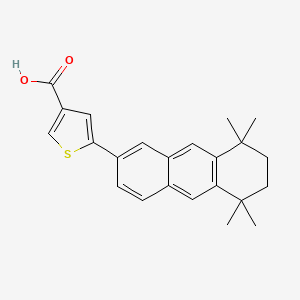

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUSABQSUCBGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of CD2314 in RAR-beta signaling?

An In-depth Technical Guide on the Function of CD2314 in Retinoic Acid Receptor-Beta (RAR-β) Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic Acid Receptor Beta (RAR-β), a ligand-dependent nuclear transcription factor, is a critical mediator of retinoid signaling and a known tumor suppressor.[1][2][3] Its activity is frequently silenced in various cancers, making it a compelling target for therapeutic intervention.[1][4] this compound is a potent and selective synthetic agonist for RAR-β, serving as an invaluable chemical tool for elucidating the receptor's function and exploring its therapeutic potential. This document provides a comprehensive technical overview of the function of this compound in RAR-β signaling, detailing the molecular mechanisms, downstream cellular effects, quantitative data from key studies, and relevant experimental methodologies.

The Core of RAR-β Signaling

Retinoic acid receptors (RARs) are members of the nuclear receptor superfamily that regulate gene transcription in response to retinoic acid (RA), a metabolite of vitamin A. There are three main isotypes: RAR-α, RAR-β, and RAR-γ. The canonical RAR signaling pathway involves the following key steps:

-

Heterodimerization: In the nucleus, RARs form heterodimers with Retinoid X Receptors (RXRs).

-

DNA Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation:

-

In the absence of a ligand (agonist): The RAR/RXR complex is bound to co-repressor proteins, which recruit histone deacetylases (HDACs). This leads to chromatin condensation and transcriptional repression of the target gene.

-

In the presence of a ligand (e.g., all-trans-retinoic acid or a synthetic agonist like this compound): The ligand binds to the Ligand-Binding Domain (LBD) of RAR, inducing a conformational change. This change causes the dissociation of co-repressors and the recruitment of co-activator proteins, which possess histone acetyltransferase (HAT) activity. This results in chromatin decondensation and activation of gene transcription.

-

RAR-β signaling, in particular, is implicated in crucial cellular processes, including cell differentiation, growth arrest, and apoptosis, and its loss is associated with cancer progression.

This compound: A Selective RAR-β Agonist

This compound is a synthetic retinoid characterized as a potent and selective agonist for Retinoic Acid Receptor-Beta (RAR-β). Its selectivity allows researchers to probe the specific functions of RAR-β, distinguishing them from the effects mediated by RAR-α and RAR-γ. This specificity is crucial for developing targeted therapies that can restore RAR-β's tumor-suppressive functions without causing the broad side effects associated with non-selective retinoids.

Quantitative Data: Binding Affinity of this compound

The binding affinity of a ligand to its receptor is a key quantitative measure of its potency. The dissociation constant (Kd) represents the concentration of a ligand at which half of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity.

| Compound | Receptor Target | Dissociation Constant (Kd) | Cell Line / Assay | Reference |

| This compound | RAR-β | 145 nM | Not Specified | |

| This compound | RAR-α | >3760 nM | Not Specified | |

| This compound | RAR-β | 195 nM | S91 Melanoma Cells |

Table 1: Binding affinity of this compound for RAR subtypes.

Mechanism of Action and Cellular Functions of this compound

By selectively activating RAR-β, this compound triggers a cascade of downstream events that modulate gene expression and influence cellular behavior. A prominent example of its function has been detailed in pancreatic ductal adenocarcinoma (PDAC) cells.

Transcriptional Regulation of Myosin Light Chain 2 (MLC-2)

In pancreatic cancer cells, activation of RAR-β by this compound leads to the transcriptional downregulation of Myosin Light Chain 2 (MLC-2). MLC-2 is a critical regulatory component of the contractile actomyosin machinery. By repressing MLC-2 expression, this compound-activated RAR-β effectively dampens the cell's mechanical activity.

Modulation of Cancer Cell Mechanobiology

The downregulation of MLC-2 has significant consequences for the physical properties and behavior of cancer cells. Treatment with this compound has been shown to:

-

Decrease Traction Force Generation: Cells exert less physical force on their surrounding environment.

-

Impair Mechanosensing: The ability of cells to sense and respond to mechanical cues from the extracellular matrix is reduced.

-

Reduce Cellular Stiffness: The cancer cells become less rigid.

-

Inhibit Invasion: The ability of cancer cells to invade through basement membranes is impaired.

Autoregulation of RAR-β Expression

A key function of this compound-mediated signaling is the positive autoregulation of the RARB gene itself. Treatment of pancreatic cancer cells with this compound leads to a significant increase in both RAR-β mRNA and protein levels. This suggests that activating the receptor can amplify the signaling pathway, potentially restoring RAR-β expression in cells where it has been epigenetically silenced—a common event in tumorigenesis.

Quantitative Data: Effects of this compound on Gene Expression

The following table summarizes the quantitative changes in gene and protein expression observed upon treating pancreatic cancer cells (Suit2) with this compound.

| Target | Treatment | Fold Change (vs. Control) | Method | Reference |

| RAR-β Protein | 1 µM this compound (24h) | ~2-fold increase | Immunofluorescence | |

| RARB mRNA | 1 µM this compound (24h) | ~1.8-fold increase | RT-qPCR | |

| MLC2 mRNA | 1 µM this compound (24h) | Significant reduction | RT-qPCR |

Table 2: Quantitative effects of this compound on gene and protein expression in PDAC cells.

Experimental Protocols

The findings described above were elucidated through a series of established molecular and cell biology techniques. Below are summarized methodologies for key experiments.

Cell Culture and Agonist Treatment

-

Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., Suit2, MIA PaCa-2) are commonly used.

-

Culture Conditions: Cells are cultured in standard media such as Dulbecco's Modified Eagle's Media (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics, and maintained at 37°C with 5% CO₂.

-

Agonist Treatment: For experiments, cells are treated with 1 µM this compound (dissolved in a suitable solvent like DMSO) for a specified duration, typically 24 hours, prior to analysis. Control cells are treated with the vehicle (e.g., DMSO) alone.

Gene Expression Analysis (RT-qPCR)

-

Objective: To quantify the mRNA levels of target genes (RARB, MLC2).

-

Procedure:

-

RNA Extraction: Total RNA is isolated from control and this compound-treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes and a housekeeping gene (e.g., RPLP0) for normalization.

-

Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method.

-

Protein Expression Analysis (Immunofluorescence)

-

Objective: To visualize and quantify the expression and localization of RAR-β protein.

-

Procedure:

-

Cell Seeding: Cells are grown on coverslips or in glass-bottomed dishes.

-

Fixation & Permeabilization: After treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access.

-

Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).

-

Antibody Incubation: Cells are incubated with a primary antibody specific for RAR-β, followed by a fluorescently-labeled secondary antibody.

-

Staining & Mounting: Nuclei are counterstained (e.g., with DAPI), and the coverslips are mounted onto microscope slides.

-

Imaging & Analysis: Images are captured using a fluorescence microscope, and the fluorescence intensity is quantified to determine protein levels.

-

Conclusion and Future Directions

This compound is a critical pharmacological tool that functions as a potent and selective agonist of RAR-β. Its primary role in RAR-β signaling is to bind and activate the receptor, leading to the formation of a transcriptionally active RAR-β/RXR heterodimer on the RAREs of target genes. This activation modulates specific gene programs that can suppress malignant phenotypes, such as the downregulation of MLC-2 to inhibit cancer cell motility and invasion. Furthermore, its ability to induce RAR-β expression suggests a potential to overcome epigenetic silencing, a key mechanism of chemoresistance. For drug development professionals, the high selectivity of this compound provides a blueprint for designing novel RAR-β-targeted therapies for cancer and other diseases characterized by dysregulated retinoid signaling. Future research should continue to explore the full spectrum of RAR-β target genes modulated by this compound in various cellular contexts and advance the development of orally bioavailable RAR-β agonists for clinical applications.

References

- 1. Structure, function and modulation of retinoic acid receptor beta, a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor-β deletion in a model of early pancreatic ductal adenocarcinoma (PDAC) tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Underpinnings of CD2314 in Pancreatic Cancer: A Technical Guide to Downstream Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable therapeutic challenge, characterized by a dense stromal microenvironment and intrinsic resistance to conventional therapies. Recent research has illuminated the therapeutic potential of targeting the retinoic acid receptor beta (RAR-β), a nuclear receptor whose expression is frequently diminished in PDAC.[1] CD2314, a selective RAR-β agonist, has emerged as a promising investigational agent. This technical guide provides an in-depth exploration of the downstream targets and mechanisms of action of this compound in pancreatic cancer, with a focus on data-driven insights and detailed experimental methodologies to support ongoing research and development efforts.

Introduction: this compound and RAR-β Signaling in Pancreatic Cancer

This compound is a potent and selective agonist for the retinoic acid receptor beta (RAR-β).[1] RARs are ligand-dependent transcription factors that, upon activation, heterodimerize with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] In the context of pancreatic cancer, the expression of RAR-β is often downregulated, and its loss is correlated with tumor progression and a more malignant phenotype.[1] Treatment with this compound has been shown to restore RAR-β signaling in pancreatic cancer cells. Notably, activation of RAR-β by this compound leads to a nearly two-fold increase in the expression of RAR-β itself, suggesting a positive feedback loop that may amplify its therapeutic effects.[1]

Core Downstream Target: Myosin Light Chain 2 (MLC-2)

The most well-characterized downstream target of this compound-mediated RAR-β activation in pancreatic cancer is the transcriptional repression of Myosin Light Chain 2 (MLC-2) . MLC-2 is a critical regulatory component of the actomyosin machinery, which governs cell contractility, migration, and mechanosensing.

Quantitative Data on MLC-2 Downregulation

Treatment of pancreatic cancer cell lines with this compound leads to a significant reduction in MLC-2 expression at both the mRNA and protein levels. This effect has been quantified in several studies, as summarized in the table below.

| Cell Line | Treatment | Fold Change in MLC-2 mRNA | Fold Change in MLC-2 Protein | Reference |

| Suit-2 | 1 µM this compound for 24 hours | Not specified | Significant reduction | |

| MIA PaCa-2 | 1 µM this compound for 24 hours | Not specified | ~50% reduction in mean maximum force |

Functional Consequences of MLC-2 Downregulation

The this compound-induced downregulation of MLC-2 has profound effects on the biomechanical properties of pancreatic cancer cells, leading to:

-

Decreased Cell Contractility: Reduced MLC-2 levels impair the cell's ability to generate contractile forces.

-

Impaired Traction Force Generation: This leads to a diminished capacity of cancer cells to pull on the extracellular matrix, a key process in cell migration and invasion.

-

Reduced Mechanosensing: The ability of cancer cells to sense and respond to the stiffness of their microenvironment is compromised.

These functional changes collectively contribute to a less aggressive cancer cell phenotype with reduced invasive potential.

Broader Downstream Effects: Insights from ChIP-seq Analysis

To elucidate the global landscape of RAR-β transcriptional regulation, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) was performed on the Suit-2 pancreatic cancer cell line treated with a selective RAR-β agonist. This analysis identified 3,244 genomic regions bound by RAR-β, associated with 2,148 genes. Gene Ontology (GO) and pathway analysis of these target genes revealed enrichment in several key biological processes and pathways, indicating a broad regulatory role for RAR-β in pancreatic cancer biology.

Enriched Biological Processes and Pathways

The following table summarizes the top enriched Gene Ontology terms for Biological Processes (BP) and Reactome Pathways (RP) associated with RAR-β target genes.

| Category | Pathway/Process | Gene Ratio | -log10(FDR) | Number of Enriched Genes |

| Biological Process | Regulation of cell-substrate adhesion | High | High | >50 |

| Regulation of cell morphogenesis | High | High | >40 | |

| Regulation of actin cytoskeleton organization | High | High | >40 | |

| Positive regulation of cell migration | High | High | >30 | |

| Negative regulation of cell proliferation | High | High | >30 | |

| Reactome Pathway | Signaling by Rho GTPases | High | High | >30 |

| Cell-extracellular matrix interactions | High | High | >20 | |

| Hippo signaling | High | High | >10 | |

| Transcriptional regulation by TP53 | High | High | >10 |

Interaction with the Hippo-YAP Signaling Pathway

The ChIP-seq data suggests a potential link between RAR-β activation and the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development. The main downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP).

This compound and YAP-1 Localization

Treatment of pancreatic cancer cells with a RAR-β agonist has been observed to decrease the nuclear-to-cytoplasmic ratio of YAP-1. This suggests that RAR-β activation may lead to the cytoplasmic sequestration and inactivation of YAP-1, a key event in suppressing its oncogenic functions. The precise mechanism of this regulation, whether direct or indirect, warrants further investigation.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.

This compound/RAR-β Signaling Pathway in Pancreatic Cancer

References

The Role of CD2314 in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2314 is a potent and selective synthetic agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1] RARβ plays a crucial role in regulating gene expression involved in various cellular processes, including differentiation, proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of this compound in modulating gene expression through the activation of the RARβ signaling pathway. We will delve into the molecular mechanisms, present quantitative data on gene expression changes, and provide detailed experimental protocols for studying the effects of this compound.

The RARβ Signaling Pathway

The biological effects of this compound are mediated through the canonical Retinoic Acid (RA) signaling pathway. Upon entering the cell, this compound binds to the Ligand-Binding Domain (LBD) of RARβ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator complexes (e.g., CBP/p300, SRCs).

The activated RARβ then forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. The recruitment of coactivators to this complex initiates the transcription of downstream genes.

Figure 1: this compound-activated RARβ signaling pathway.

Quantitative Analysis of Gene Expression Changes Induced by this compound

The activation of RARβ by this compound leads to significant changes in the expression of a wide array of target genes. These changes can be quantified using techniques such as quantitative real-time PCR (RT-qPCR), microarray analysis, and RNA sequencing. Below is a summary of reported gene expression modifications in response to RARβ agonists.

| Target Gene | Cell Line | Treatment | Fold Change | Method | Reference |

| Upregulated Genes | |||||

| RARB (RARβ) | Suit-2 (Pancreatic Cancer) | 1 µM this compound for 24h | ~2.0 (mRNA & Protein) | RT-qPCR, Immunofluorescence | [1] |

| RARB2 (RARβ2) | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Immunohistochemistry | [2] |

| Tenascin-C | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Protein Expression Studies | [2] |

| Integrin-α9 | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Protein Expression Studies | [2] |

| Osteopontin | Rat Spinal Cord | C286 (RARβ agonist) | Upregulated | Protein Expression Studies | |

| Downregulated Genes | |||||

| MYL2 (MLC-2) | Suit-2 (Pancreatic Cancer) | 1 µM this compound for 24h | Significantly Reduced (mRNA) | RT-qPCR |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing an adherent cancer cell line and treating it with this compound to study its effects on gene expression.

Materials:

-

Adherent cancer cell line (e.g., Suit2-007)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (Tocris Bioscience or other supplier)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Cell Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells when they reach 80-90% confluency.

-

Seeding for Experiment: Trypsinize the cells and seed them into 6-well plates at a density of 2 x 10^5 cells/well. Allow the cells to adhere and grow for 24 hours.

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 1 µM). For the vehicle control, prepare a medium with the same concentration of DMSO.

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired time period (e.g., 24 hours).

-

Harvesting: After incubation, wash the cells with PBS and proceed with RNA or protein extraction.

Figure 2: Experimental workflow for cell culture and treatment.

Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps for quantifying the mRNA expression of RARβ target genes after this compound treatment.

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

-

SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

-

Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Isolation: Isolate total RNA from this compound-treated and vehicle-treated cells using an RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each sample, mix SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.

-

qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol provides a high-level overview of the ChIP-seq workflow to identify genome-wide binding sites of RARβ.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

ChIP-grade anti-RARβ antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

High-throughput sequencer

Procedure:

-

Cross-linking and Cell Lysis: Treat cells with formaldehyde to cross-link proteins to DNA. Lyse the cells to release the chromatin.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-600 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-RARβ antibody overnight. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of RARβ enrichment.

Figure 3: Experimental workflow for ChIP-Seq.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a promoter containing RAREs in response to this compound.

Materials:

-

Luciferase reporter vector containing a promoter with RAREs upstream of the luciferase gene (e.g., pGL4.27[luc2P/minP/Hygro] Vector)

-

Control vector expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent

-

Dual-luciferase reporter assay system (e.g., from Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate.

-

Transfection: Co-transfect the cells with the RARE-luciferase reporter vector and the Renilla control vector using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

-

Cell Lysis: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity by this compound relative to the vehicle control.

Conclusion

This compound serves as a valuable tool for investigating the role of RARβ in gene expression. Its selectivity allows for the specific interrogation of RARβ-mediated transcriptional regulation. The experimental protocols detailed in this guide provide a framework for researchers to explore the effects of this compound on target gene expression, identify novel RARβ target genes, and elucidate the molecular mechanisms underlying its therapeutic potential in various diseases, particularly cancer. Further genome-wide studies, such as RNA-seq and ChIP-seq, will continue to expand our understanding of the complex gene regulatory networks controlled by RARβ and the therapeutic opportunities presented by selective agonists like this compound.

References

- 1. Role of coactivators and corepressors in the induction of the RARbeta gene in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]

The Selective RAR-β Agonist CD2314: A Technical Guide to its Role in Cellular Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD2314, a selective agonist for the Retinoic Acid Receptor-β (RAR-β), is emerging as a significant modulator of cellular processes, notably in the realm of cellular differentiation. This technical guide provides an in-depth analysis of the mechanisms of action, experimental protocols, and key signaling pathways associated with this compound's influence on cell fate determination. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological networks, this document serves as a comprehensive resource for professionals in research and drug development.

Introduction to this compound and Retinoid Signaling

Retinoids, derivatives of vitamin A, are potent regulators of cellular activities, including proliferation, apoptosis, and differentiation. Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). These receptors function as ligand-inducible transcription factors that, upon binding to retinoids, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[1][2]

This compound is a synthetic retinoid that exhibits high selectivity for RAR-β, one of the three RAR isotypes (α, β, and γ). This selectivity allows for the targeted investigation of RAR-β-mediated signaling pathways and their specific roles in cellular differentiation.

Quantitative Effects of this compound on Cellular Differentiation Markers

The application of this compound has been shown to modulate the expression of various markers associated with cellular differentiation in different cell types. While research is ongoing, existing data points to its significant role in directing cell fate.

Myeloid Differentiation

In the context of myeloid differentiation, the expression of cell surface markers such as CD11b and CD14 is a key indicator of maturation. Studies on the effects of retinoids on myeloid leukemia cell lines have demonstrated a significant upregulation of these markers, suggesting a shift towards a more differentiated phenotype.

| Cell Line | Treatment | Differentiation Marker | Fold Change (vs. Control) | Reference |

| THP-1 | All-trans Retinoic Acid (ATRA) | CD11b | Increased expression | [3] |

| THP-1 | All-trans Retinoic Acid (ATRA) | CD14 | Increased expression | [3] |

| HL-60 | Bexarotene (RXR agonist) | CD11b | Significant increase | [3] |

| NB4 | Bexarotene (RXR agonist) | CD14 | Significant increase |

Note: Data for direct this compound treatment on these specific markers is still emerging. The table presents data for broader retinoid agonists to illustrate the general effect on myeloid differentiation markers.

Neuronal Differentiation

In neuronal differentiation, the expression of proteins like β-III tubulin and Microtubule-Associated Protein 2 (MAP2) is indicative of neuronal maturation. Retinoid-induced differentiation of neuroblastoma and embryonic stem cells consistently shows an increase in these markers.

| Cell Line | Treatment | Differentiation Marker | Observation | Reference |

| SH-SY5Y | Retinoic Acid + BDNF | β-III tubulin | Strong positive staining in neurites | |

| SH-SY5Y | Retinoic Acid + BDNF | Synaptophysin | Significant increase | |

| SH-SY5Y | Retinoic Acid + BDNF | PSD-95 | Significant increase |

Pancreatic Cancer Cell Mechanics

In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to modulate cellular mechanics by downregulating Myosin Light Chain 2 (MLC-2), a key regulator of actomyosin contractility. This leads to a reduction in cellular stiffness and invasive potential.

| Cell Line | Treatment | Parameter | Quantitative Effect | Reference |

| Suit-2 (PDAC) | This compound (24 hours) | MLC-2 mRNA expression | Significant reduction | |

| Suit-2 (PDAC) | This compound | Mean Maximum Force | ~50% reduction in MIA PaCa-2 cells | |

| Suit-2 (PDAC) | This compound | Cell Invasion | Significant reduction |

Signaling Pathways Modulated by this compound

The primary mechanism of action for this compound is through the activation of the RAR-β signaling pathway. Upon ligand binding, RAR-β forms a heterodimer with RXR, which then translocates to the nucleus and binds to RAREs to regulate gene transcription.

Caption: this compound signaling pathway leading to cellular differentiation and reduced contractility.

Experimental Protocols

General Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentration. Typical concentrations for inducing differentiation range from 10 nM to 1 µM, and treatment duration can vary from 24 hours to several days, depending on the cell type and the desired outcome.

-

Treatment: Replace the culture medium with the this compound-containing medium. For long-term experiments, replenish the medium with fresh this compound every 2-3 days.

References

The Emergence of CD2314: A Selective RAR-β Agonist and its Characterization in Pancreatic Cancer Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense fibrotic stroma and profound chemoresistance. The Retinoic Acid Receptor Beta (RAR-β), a nuclear receptor involved in cell growth and differentiation, has been identified as a potential therapeutic target, as its expression is often diminished in pancreatic tumors. This technical guide details the characterization of CD2314, a potent and selective agonist of RAR-β, and its application in elucidating the RAR-β signaling pathway's role in modulating the mechanobiology of pancreatic cancer cells.

Discovery and Initial Characterization of this compound

This compound is a synthetic retinoid identified as a potent and selective agonist for the Retinoic Acid Receptor Beta (RAR-β). While the initial discovery and synthesis focused on developing isoform-selective retinoids to minimize off-target effects, the key characteristic of this compound is its high affinity and selectivity for RAR-β. This selectivity allows for the precise investigation of RAR-β mediated signaling pathways without the confounding activation of other retinoic acid receptors like RAR-α or RAR-γ.

Binding Affinity

The binding affinity of this compound to the RAR-β receptor has been quantified, demonstrating its potency.

| Compound | Receptor | Dissociation Constant (Kd) | Cell Line |

| This compound | RAR-β | 195 nM | S91 melanoma cells[1] |

| This compound | RAR-β | 145 nM | Not Specified[2] |

| This compound | RAR-α | >3760 nM | Not Specified[2] |

Characterization of this compound's Effect on Pancreatic Ductal Adenocarcinoma (PDAC) Cells

Studies utilizing PDAC cell lines have been instrumental in characterizing the downstream effects of RAR-β activation by this compound. The primary focus has been on the impact on gene expression, particularly of RAR-β itself and key cytoskeletal components, as well as the resulting changes in cellular mechanics.

Quantitative Effects on Gene and Protein Expression

Treatment of PDAC cell lines with this compound has demonstrated a significant impact on the expression of RAR-β and Myosin Light Chain 2 (MLC-2).

| Cell Line | Treatment | Fold Change in RAR-β Expression (Protein) | Fold Change in MLC-2 Expression (mRNA) |

| Suit-2 | 1 µM this compound for 24h | Nearly 2-fold increase[3] | Significant reduction[4] |

Quantitative Effects on Cellular Mechanics

The activation of RAR-β signaling by this compound leads to a notable reduction in the mechanical activity of pancreatic cancer cells.

| Cell Line | Treatment | Reduction in Mean Maximum Force |

| MIA PaCa-2 | 1 µM this compound | ~50% |

Signaling Pathway of RAR-β Activated by this compound

The signaling cascade initiated by this compound involves the activation of the nuclear receptor RAR-β, which then modulates the transcription of target genes.

Caption: RAR-β signaling pathway activated by this compound.

Upon binding this compound, RAR-β translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcriptional repression of target genes, including Myosin Light Chain 2 (MLC-2). The downregulation of MLC-2, a key regulator of actomyosin contractility, results in decreased cytoskeletal stiffness and traction force generation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used in the characterization of this compound's effects on PDAC cells.

Cell Culture and Treatment

-

Cell Lines: Human pancreatic ductal adenocarcinoma cell lines Suit-2 and MIA PaCa-2 are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: For experiments, cells are treated with 1 µM this compound for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

Immunofluorescence Staining for RAR-β

This protocol details the visualization of RAR-β protein expression and localization within cells.

Caption: Workflow for immunofluorescence staining of RAR-β.

Traction Force Microscopy

Traction Force Microscopy (TFM) is used to quantify the forces exerted by cells on their substrate.

-

Substrate Preparation: Polyacrylamide gels of a defined stiffness are embedded with fluorescent beads.

-

Cell Seeding: PDAC cells are seeded onto the functionalized surface of the polyacrylamide gels.

-

Image Acquisition:

-

A "force" image of the fluorescent beads is captured with the cells present.

-

The cells are then lysed (e.g., with SDS), and a "null-force" or "reference" image of the same field of view is taken.

-

-

Data Analysis: The displacement of the beads between the "force" and "null-force" images is calculated using particle imaging velocimetry (PIV) or a similar tracking algorithm. From the displacement field and the known mechanical properties of the gel, the traction stress field is computed.

Conclusion

This compound has proven to be a valuable chemical tool for dissecting the role of RAR-β in pancreatic cancer. Its selectivity allows for the specific interrogation of the RAR-β signaling pathway, revealing a novel mechanism by which retinoids can modulate the mechanical properties of cancer cells. The downregulation of MLC-2 and subsequent reduction in cellular contractility upon this compound treatment highlight a promising avenue for therapeutic intervention aimed at disrupting the physical drivers of tumor progression and metastasis. Further investigation into the in vivo efficacy of RAR-β agonists like this compound is warranted to translate these preclinical findings into potential clinical applications for pancreatic cancer.

References

CD2314: A Selective Retinoic Acid Receptor-Beta Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CD2314 is a synthetic retinoid meticulously engineered to function as a potent and selective agonist for the Retinoic Acid Receptor-Beta (RARβ), a member of the nuclear receptor superfamily. This selectivity profile makes this compound an invaluable tool for elucidating the specific physiological and pathophysiological roles of RARβ signaling. Dysregulation of the RARβ pathway has been implicated in various proliferative diseases, including cancer, making targeted agonists like this compound promising candidates for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.

Introduction to this compound and RARβ

Retinoic acid receptors (RARs) are ligand-activated transcription factors that, upon binding to their cognate ligands (retinoids), regulate the expression of a vast array of target genes. These genes are critically involved in cellular processes such as differentiation, proliferation, and apoptosis. There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ), each with distinct tissue distribution and physiological functions.

RARβ has garnered significant attention as a potential tumor suppressor. Its expression is often downregulated in various cancers, and restoration of its signaling can inhibit cancer cell growth. The development of subtype-selective agonists is crucial to therapeutically harness the benefits of RAR activation while minimizing off-target effects associated with the other RAR subtypes. This compound emerges as a key pharmacological probe and potential therapeutic lead due to its demonstrated selectivity for RARβ.

Chemical Identity of this compound:

| Property | Value |

| Chemical Name | 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl]-benzoic acid |

| CAS Number | 170355-37-0 |

| Molecular Formula | C23H24O2S |

| Molecular Weight | 364.50 g/mol |

Mechanism of Action

The canonical mechanism of action for this compound involves its binding to the ligand-binding domain (LBD) of RARβ. This binding event induces a conformational change in the receptor, leading to a series of molecular events that ultimately modulate gene transcription.

-

Heterodimerization: Ligand-bound RARβ forms a heterodimer with a Retinoid X Receptor (RXR).

-

DNA Binding: The RARβ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Co-regulator Recruitment: In the absence of a ligand, the RAR-RXR heterodimer is often bound to corepressor proteins (e.g., NCoR, SMRT), which silence gene transcription. Upon agonist binding, these corepressors are displaced, and coactivator proteins (e.g., CBP/p300) are recruited to the complex.

-

Transcriptional Activation: The recruited coactivator complex possesses histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and facilitates the initiation of transcription by RNA polymerase II, resulting in the expression of RARβ target genes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the binding affinity, functional potency, and cellular effects of this compound.

Table 1: Receptor Binding Affinity of this compound

This table presents the dissociation constants (Kd) of this compound for the different RAR subtypes, demonstrating its high affinity and selectivity for RARβ.

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |

| RARβ | 145 | [1] |

| RARα | >3760 | [1] |

| RARγ | Not Reported |

Table 2: Illustrative Functional Potency of a Selective RARβ Agonist (Transactivation Assay)

No specific EC50 values for this compound in transactivation assays across all three RAR subtypes were publicly available at the time of this review. The following data for a known selective RARβ agonist, BMS641, is presented to illustrate the expected selectivity profile in a functional context.

| Receptor Subtype | EC50 (nM) | Reference |

| RARβ | 2.5 | [2] |

| RARα | 225 | [2] |

| RARγ | 223 | [2] |

Table 3: In Vitro Cellular Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the growth of various human head and neck squamous cell carcinoma (HNSCC) cell lines.

| Cell Line | IC50 (µM) | Reference |

| UMSCC-22A | 8.0 | |

| UMSCC-22B | 3.0 | |

| UMSCC-183A | 5.7 | |

| UMSCC-886 | >10 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of RARβ agonists. The following are detailed protocols for key experiments used to characterize compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound for its receptor.

Objective: To quantify the affinity of this compound for RAR subtypes.

Materials:

-

Recombinant human RARα, RARβ, and RARγ proteins.

-

Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

96-well filter plates.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 2-4 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kd can then be calculated using the Cheng-Prusoff equation.

Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Objective: To determine the functional potency (EC50) and selectivity of this compound for RAR subtypes.

Materials:

-

Mammalian cell line (e.g., HEK293T or HeLa).

-

Expression vector for the full-length human RARα, RARβ, or RARγ.

-

Reporter vector containing a luciferase gene downstream of a promoter with RAREs.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Diagram 1: RARβ Signaling Pathway

Caption: Canonical RARβ signaling pathway activated by this compound.

Diagram 2: Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing the activity of this compound.

Conclusion

This compound stands out as a potent and selective RARβ agonist, offering a precise tool for investigating the intricate roles of this nuclear receptor in health and disease. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of molecular pharmacology, oncology, and drug discovery. The continued exploration of this compound and similar selective retinoids holds significant promise for the development of novel, targeted therapies for a range of pathological conditions. Further studies, including comprehensive in vivo efficacy and safety evaluations, are warranted to fully realize the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Impact of PD-L1 on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed examination of Programmed Death-Ligand 1 (PD-L1) and its critical role in the tumor microenvironment (TME). PD-L1 is a transmembrane protein that plays a pivotal role in immune suppression, allowing cancer cells to evade detection and elimination by the host's immune system.[1][2][3] Understanding the intricate mechanisms of PD-L1's function is paramount for the development of effective cancer immunotherapies. This document outlines the core signaling pathways, the impact on various immune cells, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: The PD-1/PD-L1 Axis

The primary function of PD-L1 is to act as a ligand for the Programmed Death-1 (PD-1) receptor, which is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] The binding of PD-L1 on tumor cells to PD-1 on activated T cells initiates a signaling cascade that inhibits T-cell proliferation, cytokine secretion, and cytotoxic activity, ultimately leading to T-cell "exhaustion" or anergy. This interaction is a key mechanism of adaptive immune resistance, where tumor cells upregulate PD-L1 in response to anti-tumor immune activity, particularly in response to interferon-gamma (IFN-γ) secreted by tumor-infiltrating lymphocytes (TILs).

Signaling Pathways

The binding of PD-L1 to PD-1 on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K. This effectively dampens T-cell activation and effector functions.

Various signaling pathways within cancer cells can also modulate PD-L1 expression, including the PI3K/AKT, MAPK, JAK/STAT, and NF-κB pathways. For instance, activation of the PI3K/AKT pathway has been shown to increase PD-L1 expression, contributing to an immunosuppressive TME.

Figure 1: PD-L1 signaling pathway in the tumor microenvironment.

Impact on the Tumor Microenvironment

PD-L1 expression, not only on tumor cells but also on various immune cells within the TME, such as macrophages and dendritic cells, contributes to a profoundly immunosuppressive environment.

-

T Cells: The primary targets of PD-L1-mediated immunosuppression are CD8+ cytotoxic T lymphocytes. Engagement of PD-1 by PD-L1 leads to their functional impairment, preventing them from effectively killing cancer cells. This interaction also affects CD4+ helper T cells, skewing their differentiation and reducing their supportive role in the anti-tumor response.

-

Macrophages: Tumor-associated macrophages (TAMs) can express PD-L1, which contributes to the suppression of T-cell activity. Furthermore, PD-L1 expressing T-cells can polarize macrophages towards a tolerogenic, M2-like phenotype, further dampening anti-tumor immunity.

-

Natural Killer (NK) Cells: PD-1 is also expressed on NK cells, and its interaction with PD-L1 can impair their cytotoxic functions.

-

Dendritic Cells (DCs): PD-L1 expression on DCs can inhibit T-cell priming and activation, representing an early checkpoint for anti-tumor immunity.

Quantitative Data Summary

The following tables summarize quantitative data from representative preclinical and clinical studies on the impact of PD-L1 and its blockade.

Table 1: Preclinical In Vivo Studies of PD-1/PD-L1 Blockade

| Model | Treatment | Outcome | % Tumor Growth Inhibition (TGI) | Reference |

| MC38 (Colon) | anti-PD-1 | Increased Survival | Not Reported | |

| MC38 (Colon) | anti-PD-L1 | Increased Survival | Not Reported | |

| GL261 (Glioblastoma) | anti-PD-1 | Moderately Increased Survival | Not Reported | |

| CT26 (Colon) | anti-PD-1 | Slightly Increased Survival | Not Reported | |

| MC38-hPD-L1 | Small Molecule Inhibitor (69) | Tumor Volume Reduction | ~60% | |

| MC38-hPD-L1 | Atezolizumab | Tumor Volume Reduction | ~75% |

Table 2: Clinical Response to PD-1/PD-L1 Inhibitors

| Cancer Type | PD-L1 Status | Treatment | Objective Response Rate (ORR) | Reference |

| Various | Positive | PD-1/PD-L1 Inhibitors | 24.39% | |

| Various | Negative | PD-1/PD-L1 Inhibitors | 10.34% | |

| NSCLC | Not Specified | PD-L1 Inhibition | 16.3% (Model Prediction) |

Table 3: Impact of Cytokine Stimulation on PD-L1 Expression

| Cell Type | Cytokine | Change in PD-L1 Expression | Reference |

| Melanoma, RCC, SCCHN, NSCLC cell lines | IFN-γ | Significant Upregulation | |

| Monocytes | IL-10 | Upregulation | |

| Tumor Cells | IL-1α | Upregulation |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the PD-L1 pathway.

Immunohistochemistry (IHC) for PD-L1 Staining

Objective: To detect and quantify PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol Summary:

-

Deparaffinization and Rehydration: FFPE tissue sections (4-5 μm) are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen. This is often done using a pressure cooker or water bath in a citrate-based buffer (pH 6.0).

-

Peroxidase Blocking: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution to prevent non-specific background staining.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PD-L1 (e.g., clones 22C3, 28-8, SP142, SP263). The choice of clone can depend on the specific therapeutic agent being considered.

-

Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.

-

Chromogen Application: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

Scoring: PD-L1 expression is typically scored based on the percentage of tumor cells (Tumor Proportion Score - TPS) or immune cells (Immune Cell Score - IC) showing membranous staining. A Combined Positive Score (CPS), which includes both tumor and immune cells, is also used for certain indications.

Figure 2: Immunohistochemistry (IHC) workflow for PD-L1 detection.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the efficacy of anti-PD-1/PD-L1 therapies in an immunocompetent host.

Protocol Summary:

-

Cell Line Selection: Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, B16 melanoma, CT26 colon carcinoma) are chosen based on their immunogenicity and responsiveness to checkpoint blockade.

-

Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).

-

Treatment Administration: Once tumors reach a palpable size (e.g., ~60 mm³), mice are randomized into treatment groups. Anti-PD-1 or anti-PD-L1 antibodies (or other inhibitors) are administered, typically via intraperitoneal (i.p.) injection, at specified doses and schedules.

-

Monitoring: Tumor growth is monitored regularly by caliper measurements. Body weight and overall animal health are also tracked.

-

Endpoints: Primary endpoints often include tumor growth inhibition, overall survival, and analysis of the tumor immune infiltrate at the end of the study.

Flow Cytometry for Immune Cell Profiling

Objective: To characterize and quantify different immune cell populations within the TME following treatment.

Protocol Summary:

-

Tumor Dissociation: Excised tumors are mechanically and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify different immune cell subsets (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; CD45 for total leukocytes). Antibodies for PD-1 and PD-L1 are included to assess their expression on these populations.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell, allowing for the identification and quantification of different cell populations.

-

Data Analysis: The data is analyzed using specialized software to gate on specific populations and determine their frequencies and expression levels of markers of interest.

Conclusion

PD-L1 is a central mediator of immune evasion in the tumor microenvironment. Its interaction with PD-1 on immune cells, particularly T cells, leads to a suppression of the anti-tumor immune response. Therapeutic blockade of the PD-1/PD-L1 axis has revolutionized cancer treatment, demonstrating significant clinical efficacy in a subset of patients across various cancer types. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further investigate the complexities of the PD-L1 pathway and develop more effective immunotherapies. Future research will likely focus on overcoming resistance to PD-1/PD-L1 blockade and identifying novel combination therapies to enhance anti-tumor immunity.

References

An In-depth Technical Guide to the Retinoic Acid Receptor-Beta (RAR-beta) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic Acid Receptor-Beta (RAR-beta or RARβ), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor that plays a pivotal role in a myriad of physiological processes.[1] Activated by all-trans retinoic acid (ATRA) and 9-cis retinoic acid, which are biologically active metabolites of vitamin A, RAR-beta is instrumental in embryonic development, cellular differentiation, proliferation, and apoptosis.[2] This receptor typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

RAR-beta exists in several isoforms, with RAR-beta2 being extensively studied for its role as a tumor suppressor. The loss of RAR-beta2 expression, often through epigenetic silencing via promoter hypermethylation, is a common event in the development of various cancers, including those of the lung, breast, and prostate.[4] This has positioned RAR-beta as a significant target for cancer chemoprevention and therapy. Conversely, other isoforms like RAR-beta4 have been suggested to possess oncogenic properties, highlighting the complexity of RAR-beta signaling.

This technical guide provides a comprehensive overview of the RAR-beta signaling pathway, including its mechanism of action, key molecular components, and downstream target genes. It further details experimental protocols for studying this pathway and summarizes quantitative data on the binding affinities and potencies of various ligands, offering a valuable resource for researchers and professionals in drug development.

The RAR-beta Signaling Pathway: A Molecular Overview

The canonical RAR-beta signaling pathway is initiated by the binding of its cognate ligands, primarily all-trans retinoic acid (ATRA). The pathway can be dissected into the following key steps:

-

Ligand Binding: Retinoic acid, being lipophilic, diffuses through the cell membrane and into the nucleus, where it binds to the Ligand-Binding Domain (LBD) of RAR-beta.

-

Heterodimerization: RAR-beta forms a heterodimer with the Retinoid X Receptor (RXR). This RAR-beta/RXR heterodimer is the functional unit that binds to DNA.

-

DNA Binding: The RAR-beta/RXR heterodimer recognizes and binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. RAREs typically consist of direct repeats of the consensus sequence 5'-AGGTCA-3'.

-

Co-regulator Recruitment and Transcriptional Regulation:

-

In the absence of a ligand, the RAR-beta/RXR heterodimer is often bound to corepressor proteins such as Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT) and Nuclear Receptor Corepressor (N-CoR). These corepressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression of the target gene.

-

Upon ligand binding, a conformational change is induced in the RAR-beta LBD. This leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins, including Steroid Receptor Coactivator-1 (SRC-1) and Transcriptional Intermediary Factor 2 (TIF-2). These coactivators often possess histone acetyltransferase (HAT) activity, which results in chromatin decondensation and facilitates the recruitment of the basal transcription machinery, leading to the activation of target gene transcription.

-

Key Isoforms of RAR-beta

The biological functions of RAR-beta are further nuanced by the existence of multiple isoforms arising from alternative splicing and promoter usage. The most well-characterized isoforms include:

-

RAR-beta1, RAR-beta2, RAR-beta3, and RAR-beta4: These isoforms exhibit distinct tissue distribution and transcriptional activities.

-

RAR-beta2: This is the most studied isoform and is widely regarded as a tumor suppressor. Its expression is frequently lost in various cancers due to promoter hypermethylation.

-

RAR-beta4: In contrast to RAR-beta2, some studies have suggested that RAR-beta4 may have oncogenic properties.

The differential expression and function of these isoforms add a layer of complexity to the RAR-beta signaling network and are an active area of research.

Quantitative Data on RAR-beta Ligands

The development of synthetic ligands with selectivity for RAR-beta has been crucial for dissecting its specific functions and for therapeutic applications. The following tables summarize key quantitative data for various RAR-beta agonists and antagonists.

Table 1: Binding Affinities (Kd) of Ligands for RAR-beta

| Compound | Ligand Type | Kd (nM) for RAR-beta | Notes |

| All-trans Retinoic Acid (ATRA) | Agonist | ~0.2 | Endogenous ligand, binds to all RARs. |

| CD2019 | Agonist | ~1.3 | RAR-beta selective agonist. |

| AC-261066 | Agonist | ~2.1 | RAR-beta selective agonist. |

| AGN194310 | Antagonist | 2-5 | Pan-RAR antagonist with high affinity. |

| LE135 | Antagonist | ~3 | RAR-beta selective antagonist. |

Note: Kd values can vary depending on the experimental conditions and assay used.

Table 2: Potency (EC50/IC50) of Ligands in Functional Assays

| Compound | Ligand Type | EC50/IC50 (nM) for RAR-beta | Assay Type |

| All-trans Retinoic Acid (ATRA) | Agonist | ~1-10 | Transcriptional activation assays. |

| CD2019 | Agonist | ~10 | Transcriptional activation assays. |

| AC-261066 | Agonist | ~25 | Transcriptional activation assays. |

| AGN194310 | Antagonist | IC50: 16-34 | Inhibition of colony formation in prostate cancer cells. |

| LE135 | Antagonist | IC50: ~100 | Inhibition of RAR-beta mediated transcription. |

Note: EC50 and IC50 values are highly dependent on the cell type and reporter system used.

Downstream Target Genes of RAR-beta

Activation of the RAR-beta signaling pathway leads to the transcriptional regulation of a diverse array of target genes involved in various cellular processes. The identification of these target genes has been advanced by genome-wide techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) and microarray analysis.

Table 3: Selected RAR-beta Target Genes

| Gene | Function | Regulation by RAR-beta |

| Cell Cycle & Apoptosis | ||

| p21 (CDKN1A) | Cell cycle inhibitor | Upregulation |

| Caspase 9 (CASP9) | Apoptosis initiator | Upregulation |

| Bcl-2 | Anti-apoptotic protein | Downregulation |

| Differentiation & Development | ||

| Hox genes (e.g., HOXA1, HOXB4) | Embryonic development and patterning | Upregulation |

| Keratins (e.g., KRT4, KRT13) | Epithelial differentiation | Upregulation |

| Transglutaminase 2 (TGM2) | Cell adhesion and differentiation | Upregulation |

| Tumor Suppression | ||

| RAR-beta2 | Tumor suppressor | Upregulation (autoregulation) |

| Transforming growth factor-beta 2 (TGFB2) | Growth inhibition, apoptosis | Upregulation |

| Other | ||

| Cellular retinoic acid-binding protein 2 (CRABP2) | Intracellular retinoid transport | Upregulation |

| Cytochrome P450 family 26A1 (CYP26A1) | Retinoic acid metabolism | Upregulation |

Experimental Protocols for Studying RAR-beta Signaling

A variety of experimental techniques are employed to investigate the different aspects of the RAR-beta signaling pathway. Below are detailed methodologies for three key experiments.

Chromatin Immunoprecipitation (ChIP) for RAR-beta Binding

ChIP is used to identify the genomic regions where RAR-beta binds.

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells of interest to ~80-90% confluency.

-

Treat cells with a RAR-beta agonist (e.g., ATRA) or vehicle control for a specified time.

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells and resuspend in a lysis buffer containing protease inhibitors.

-

Lyse the cells on ice and isolate the nuclei.

-

Resuspend the nuclear pellet in a nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for RAR-beta or a negative control IgG.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating the eluates at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

-

Luciferase Reporter Assay for RAR-beta Transcriptional Activity

This assay is used to measure the ability of RAR-beta to activate transcription from a RARE-containing promoter.

Protocol:

-

Plasmid Constructs:

-

An expression vector for human RAR-beta.

-

A reporter plasmid containing a luciferase gene driven by a minimal promoter and multiple copies of a RARE.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate.

-

Co-transfect the cells with the RAR-beta expression vector, the RARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

-

Ligand Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (agonists or antagonists) at various concentrations or a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After 16-24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions.

-

Measure the activity of the normalization reporter (e.g., Renilla luciferase).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the activity of the control reporter.

-

Plot the normalized luciferase activity against the ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Real-Time Quantitative PCR (RT-qPCR) for RAR-beta Target Gene Expression

RT-qPCR is used to measure the changes in the mRNA levels of RAR-beta target genes upon pathway activation.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat them with a RAR-beta agonist or vehicle control for a desired period.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit, including a DNase treatment step to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.

-

Calculate the relative change in target gene expression using the ΔΔCt method.

-

Visualizations of the RAR-beta Signaling Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The RAR-beta signaling pathway, illustrating ligand-dependent activation and transcriptional regulation.

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) of RAR-beta.

Caption: Workflow for a luciferase reporter assay to measure RAR-beta transcriptional activity.

Drug Development Targeting RAR-beta

The established role of RAR-beta, particularly the RAR-beta2 isoform, as a tumor suppressor has made it an attractive target for drug development, especially in the context of cancer therapy and chemoprevention. The primary strategies involve the development of selective RAR-beta agonists to restore its tumor-suppressive functions in cancer cells where its expression is silenced.

Several synthetic retinoids have been developed with varying degrees of selectivity for RAR-beta. These compounds are invaluable tools for preclinical research and hold promise for therapeutic applications.

Table 4: RAR-beta Modulators in Development

| Compound | Type | Selectivity | Developmental Stage | Therapeutic Potential |

| AC-55649 | Agonist | RAR-beta2 selective | Preclinical | Cancer, Neurodegenerative diseases |

| CD2019 | Agonist | RAR-beta selective | Preclinical | Nerve injury, Cancer |

| C286 | Agonist | RAR-beta selective | Preclinical | Nerve injury |

| LE135 | Antagonist | RAR-beta selective | Research Tool | Studying RAR-beta function |

| CD2665 | Antagonist | RAR-beta selective | Research Tool | Investigating RAR-beta signaling |

While significant progress has been made in the preclinical setting, the translation of RAR-beta selective agonists into clinical therapies is still an ongoing effort. Challenges include achieving optimal pharmacokinetic properties and minimizing off-target effects.

Conclusion

The RAR-beta signaling pathway is a complex and tightly regulated network that is fundamental to numerous biological processes. Its dysregulation, particularly the silencing of the tumor suppressor isoform RAR-beta2, is a hallmark of many cancers. This has spurred considerable research into the development of selective RAR-beta modulators as potential therapeutic agents. The in-depth understanding of the molecular mechanisms of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the continued advancement of novel and effective therapies targeting RAR-beta. The quantitative data and methodologies presented herein provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this critical signaling pathway.

References

Methodological & Application

Application Notes and Protocols for CD2314 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2314 is a potent and selective agonist of the Retinoic Acid Receptor β (RARβ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] Dysregulation of the RARβ signaling pathway is implicated in the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC).[3] this compound provides a valuable tool for investigating the therapeutic potential of restoring RARβ signaling in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cancer cell mechanics, gene expression, and viability.

Mechanism of Action: The RARβ Signaling Pathway

Retinoids, the active metabolites of vitamin A, exert their biological effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] Upon activation by a ligand such as this compound, RARβ forms a heterodimer with RXR. This complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

In the context of pancreatic cancer cells, activation of RARβ by this compound has been shown to downregulate the expression of Myosin Light Chain 2 (MLC-2), a key regulator of actomyosin contractility. This leads to a decrease in cytoskeletal stiffness and traction force generation, ultimately impairing the mechanical activity of the cancer cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound treatment on pancreatic cancer cells as reported in the literature.

| Cell Line | Treatment | Duration | Parameter Measured | Result | Reference |

| Suit-2 (PDAC) | 1 µM this compound | 24 hours | RARβ Protein Expression | Nearly 2-fold increase | |